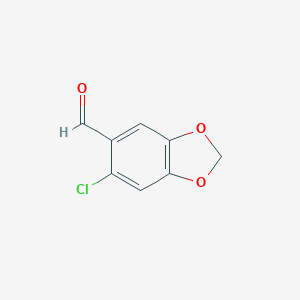

6-Chloropiperonal

Beschreibung

Historical Context of Piperonal (B3395001) and Related Compounds in Chemical Synthesis

To understand the significance of 6-chloropiperonal, one must first consider the compound from which it is derived: piperonal. Also known as heliotropin, piperonal is an organic compound naturally present in various plants, including black pepper, dill, and vanilla. wikipedia.orgresearchgate.net It is widely recognized for its pleasant floral fragrance, often described as similar to vanillin (B372448) or cherry, which has led to its extensive use in the flavor and fragrance industries for over a century. wikipedia.orgresearchgate.netbenthamdirect.com

Beyond its aromatic properties, piperonal is a versatile and important precursor in chemical synthesis. wikipedia.org It can be prepared through several methods, including the oxidative cleavage of isosafrole, the oxidation of piperic acid with agents like potassium permanganate (B83412) or nitric acid, or via a multi-step sequence starting from catechol. wikipedia.orggoogle.comorgsyn.org The reactivity of its aldehyde group allows it to be easily oxidized to piperonylic acid or reduced to piperonyl alcohol. wikipedia.org

This reactivity has made piperonal a valuable starting material for numerous pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of the drug Tadalafil. researchgate.netgoogle.com Furthermore, structural modifications to the piperonal backbone have yielded a wide array of derivatives, such as pyrazolines, chalcones, and triazoles, which have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. benthamdirect.comeurekaselect.com This rich history of piperonal as a synthetic building block provides the foundational context for the scientific exploration of its halogenated derivatives like this compound.

Table 1: Physicochemical Properties of Piperonal and this compound

| Property | Piperonal | This compound |

|---|---|---|

| IUPAC Name | 1,3-Benzodioxole-5-carbaldehyde | 6-Chloro-1,3-benzodioxole-5-carbaldehyde |

| Other Names | Heliotropin, Piperonyl aldehyde | 6-Chloro-3,4-methylenedioxybenzaldehyde |

| CAS Number | 120-57-0 | 15952-61-1 |

| Chemical Formula | C₈H₆O₃ | C₈H₅ClO₃ |

| Molar Mass | 150.13 g·mol⁻¹ | 184.58 g·mol⁻¹ |

| Appearance | Colorless crystals | Not specified in results |

| Melting Point | 37 °C | Not specified in results |

| Boiling Point | 263 °C | Not specified in results |

Data sourced from multiple references. nist.govwikipedia.orgnih.gov

Rationale for Research Focus on this compound

The scientific focus on this compound stems from its distinct roles as a specialized reagent and an analytical marker. Its unique chemical properties have been leveraged in targeted synthetic applications and have provided crucial insights in forensic chemistry.

This compound has proven to be a valuable intermediate for constructing more complex molecular architectures. Research has demonstrated its utility in the synthesis of novel heterocyclic compounds. For example, it was used as a starting material in the total synthesis of 3-hydroxy-8,9-methylenedioxyphenanthridine, a new phenanthridine (B189435) alkaloid. researchgate.net In another study, this compound was condensed with various aminobenzylchromenes to create Schiff bases, which were then cyclized to produce pyranophenanthridine analogues of the cytotoxic natural products fagaronine (B1216394) and acronycine. researchgate.net A patent also describes its use in a Knoevenagel condensation reaction, highlighting its utility in forming carbon-carbon bonds for the synthesis of potential fatty acid synthase inhibitors. google.com Additionally, it has been employed as a model compound to study nucleophilic fluorination reactions for the potential synthesis of the PET-tracer 6-[¹⁸F]Fluoro-L-DOPA. uni-tuebingen.de

Perhaps the most widely documented role of this compound is in the field of forensic impurity profiling. Its discovery was a significant finding in studies examining the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA). researchgate.netnih.gov In one study, researchers synthesized MDMA starting from piperine (B192125), an alkaloid extracted from black pepper. nih.govresearchgate.net The piperine was first converted to piperonal via catalytic oxidation. nih.govsciencemadness.org

During this oxidation step, this compound was unexpectedly formed as a chlorinated analogue of piperonal. researchgate.netnih.gov The exact mechanism of its formation remains unknown, but it is presumed to involve the chlorinating potential of reagents like ruthenium chloride or the solvent dichloromethane (B109758) used in the reaction. nih.govmdma.ch This newly formed this compound then reacted alongside piperonal in the subsequent synthetic steps, ultimately yielding 2-chloro-4,5-methylenedioxymethamphetamine (6-Cl-MDMA) as an impurity in the final product. nih.govresearchgate.net

The identification of this compound and its corresponding final product was a critical development. It demonstrated that chlorinated analogues of MDMA, which might have been previously considered as deliberately added adulterants, could in fact be route-specific impurities. nih.govsciencemadness.org This finding has important implications for law enforcement and forensic chemists, as such impurities can serve as chemical fingerprints to help determine the synthetic pathway and potential origin of seized illicit substances. researchgate.netnih.gov

Table 2: Key Impurities Identified During the Oxidation of Piperine to Piperonal

| Compound Name | Match Quality | Notes |

|---|---|---|

| 1-Piperidinecarboxaldehyde | 91% | A cleaved fragment of the piperine molecule. |

| This compound | 96% | A chlorinated analogue of piperonal, formed via an unknown mechanism. |

Data derived from a study on MDMA synthesis from piperine. sciencemadness.orgmdma.ch

Building on its role as a synthetic intermediate, this compound holds potential for the creation of novel compounds with unique biological activities. The synthesis of pyranophenanthridine analogues from this compound yielded derivatives that exhibited significant cytotoxic activity against L1210 and HT29 cancer cell lines. researchgate.net This suggests that the 6-chloro-substituted piperonal scaffold can be a valuable starting point for developing new classes of therapeutic agents.

This potential is underscored by the broader research into piperonal derivatives, which have been successfully transformed into a multitude of compounds with a wide spectrum of pharmacological properties. researchgate.netbenthamdirect.comeurekaselect.com The presence of the chlorine atom on the this compound ring modifies its electronic properties and can influence its reactivity and the biological activity of its downstream products. This opens up avenues for medicinal chemists to design and synthesize new molecules that may not be accessible from piperonal itself, potentially leading to the discovery of compounds with enhanced or novel therapeutic effects.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNADRCOROWLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166674 | |

| Record name | 6-Chloropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15952-61-1 | |

| Record name | 6-Chloropiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15952-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 6 Chloropiperonal

Direct Halogenation Approaches

The most common method for the synthesis of 6-chloropiperonal involves the direct electrophilic chlorination of piperonal (B3395001). This approach utilizes various chlorinating agents and solvents to achieve the desired substitution pattern on the aromatic ring.

Chlorination of Piperonal in Various Solvents

The choice of solvent plays a crucial role in the outcome of the chlorination of piperonal, influencing both the yield of this compound and the formation of unwanted by-products.

The optimization of reaction conditions is paramount to maximizing the yield and selectivity of this compound. Key parameters that are manipulated include the choice of chlorinating agent, reaction temperature, and the use of catalysts. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

For instance, the use of sulfuryl chloride often requires careful temperature control to prevent over-chlorination and other side reactions. Similarly, reactions with NCS may be influenced by the presence of acid catalysts to enhance the electrophilicity of the chlorine source. The optimal conditions typically involve a balance between achieving a high conversion of the starting material and minimizing the formation of impurities.

Table 1: Illustrative Data for Optimization of Piperonal Chlorination

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Catalyst | Yield of this compound (%) |

| 1 | SO₂Cl₂ | Acetic Acid | 25 | None | Moderate |

| 2 | SO₂Cl₂ | Carbon Tetrachloride | 10 | FeCl₃ | High |

| 3 | NCS | Acetic Acid | 50 | H₂SO₄ | Moderate to High |

| 4 | NCS | Carbon Disulphide | 25 | None | Moderate |

Note: This table is for illustrative purposes and the yields are qualitative descriptors based on general principles of electrophilic aromatic substitution.

When the chlorination of piperonal is conducted in acidic media such as acetic acid, the reaction is prone to the formation of several by-products. The acidic environment can activate the aromatic ring, but it can also lead to undesired side reactions. A significant by-product is the formation of dichlorinated piperonal, where a second chlorine atom is introduced onto the aromatic ring. The electron-donating nature of the methylenedioxy group and the directing effect of the aldehyde and the first chlorine atom can lead to the formation of 2,6-dichloropiperonal.

To circumvent the issues associated with acidic media, the chlorination of piperonal is often carried out in neutral, non-polar solvents like carbon disulphide (CS₂) or carbon tetrachloride (CCl₄). These solvents are less likely to promote side reactions such as polymerization.

In these neutral solvents, the selectivity for mono-chlorination is generally higher. The formation of dichlorinated by-products can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction temperature. The aromatic halogenation of some compounds proceeds more efficiently in less polar solvents. rsc.org While carbon tetrachloride is effective, its use is diminishing due to environmental concerns. rsc.org

Investigation of Mechanisms for Chlorination during Oxidation Processes

An intriguing observation is the formation of this compound as a by-product during the oxidation of piperine (B192125), the main pungent component of black pepper. d-nb.info This suggests a chlorination mechanism that is coupled with the oxidation process.

The exact mechanism for this chlorination is not fully elucidated but is thought to involve the in-situ generation of a reactive chlorine species from a chlorine source present in the reaction mixture, which then participates in an electrophilic aromatic substitution on the piperonal molecule formed from the oxidation of piperine. The lipoxygenase-mediated co-oxidation of piperine has been shown to produce piperonal. d-nb.infonih.gov The presence of chloride ions and an oxidizing environment could potentially lead to the formation of an electrophilic chlorine species responsible for the observed chlorination. Further research is needed to fully understand the intricate steps of this tandem oxidation-chlorination reaction.

Alternative Synthetic Routes to this compound

Beyond the direct chlorination of piperonal, alternative synthetic strategies can be employed to produce this compound. These routes often start from different precursors and can offer advantages in terms of regioselectivity and avoidance of chlorinated by-products.

One potential, though less common, approach involves starting from a catechol derivative. For instance, a suitably protected 3,4-dihydroxybenzaldehyde (B13553) could be selectively chlorinated at the 6-position before the formation of the methylenedioxy bridge. The reactivity of catechol derivatives allows for substitution at the 6-position. figshare.comresearchgate.net This multi-step synthesis, while potentially more complex, could provide a cleaner route to the desired product without the formation of dichlorinated piperonal. However, such routes are often longer and may not be as economically viable as direct chlorination.

Precursor-based Synthesis

Precursor-based syntheses are common routes to this compound, utilizing readily available starting materials that already possess a significant portion of the target molecule's carbon skeleton.

A significant synthetic route to this compound involves the conversion of 6-chlorovanillin. This process leverages the structural similarities between the two molecules. The key transformation is the methylenation of the catechol moiety formed from the demethylation of the vanillin (B372448) derivative.

The synthesis of piperonal from vanillin is a known process which can be adapted for their chlorinated analogues. Vanillin can be converted to piperonal by demethylation with agents like pyridine (B92270) and aluminum chloride, followed by methylenation with dichloromethane (B109758). A similar strategy can be applied to 6-chlorovanillin.

The general steps for this conversion are:

Demethylation: The methoxy (B1213986) group of 6-chlorovanillin is cleaved to yield 6-chloro-3,4-dihydroxybenzaldehyde. This is typically achieved using strong demethylating agents.

Methylenation: The resulting catechol derivative is then reacted with a methyleneating agent, such as dichloromethane or diiodomethane, in the presence of a base to form the methylenedioxy bridge, yielding this compound.

Detailed research findings on this specific transformation are limited in publicly available literature, but the underlying chemical principles are well-established in the synthesis of related compounds.

Another important precursor-based approach is the synthesis starting from piperonylic acid or its derivatives. This method involves the introduction of a chlorine atom onto the aromatic ring, followed by the conversion of the carboxylic acid group to an aldehyde.

The synthesis can proceed through the following general steps:

Halogenation: Piperonylic acid is subjected to chlorination to introduce a chlorine atom at the 6-position of the benzene (B151609) ring.

Conversion to Aldehyde: The resulting 6-chloropiperonylic acid is then converted to this compound. This can be achieved through various reduction methods or by first converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) followed by reduction.

For instance, this compound can be oxidized to its corresponding carboxylic acid, 6-chloropiperonylic acid. The reverse reaction, the reduction of the carboxylic acid to the aldehyde, is a standard organic transformation.

| Precursor | Key Transformation | Reagents (Examples) | Product |

| 6-Chlorovanillin | Demethylation & Methylenation | Pyridine/AlCl₃, CH₂Cl₂ | This compound |

| Piperonylic Acid | Chlorination & Reduction | Cl₂, Reducing Agent | This compound |

Conversion from Other Halogenated Piperonals

The conversion from other halogenated piperonals, such as 6-bromopiperonal, to this compound is a theoretically viable but less commonly documented synthetic route. This transformation would typically involve a nucleophilic aromatic substitution or a metal-catalyzed halogen exchange (transhalogenation) reaction.

Such a conversion would be advantageous if the starting halogenated piperonal is more readily accessible than the chlorinated analog. However, the direct chlorination of piperonal itself can sometimes lead to the formation of this compound as a byproduct. In some synthetic processes, this compound has been identified as a route-specific impurity.

| Starting Material | Reaction Type | Potential Reagents | Product |

| 6-Bromopiperonal | Halogen Exchange | Copper(I) chloride | This compound |

Reactivity and Derivatization of 6 Chloropiperonal

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and 6-chloropiperonal serves as a versatile substrate for such transformations. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

Formation of Schiff Bases with Amines (e.g., Benzylchromenylamines)

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

A notable application of this reactivity is in the synthesis of complex heterocyclic systems. For instance, this compound has been condensed with various amino-2,2-dimethyl-2H-chromenes to yield the corresponding Schiff bases. nih.gov These intermediates are then reduced to form benzylchromenylamines. nih.gov This two-step process highlights the utility of Schiff base formation as a strategic maneuver in multi-step syntheses. nih.gov

The general reaction can be represented as:

This compound + R-NH₂ → 6-Chloro-N-(aryl)piperonylideneimine + H₂O

This reaction is fundamental in the construction of larger molecules with potential biological activities. nih.gov

Condensation with Sodium Cyanoacetate (B8463686) to Form α-Cyano-β-arylacrylic Acids

In another significant condensation reaction, this compound reacts with sodium cyanoacetate to produce α-cyano-β-arylacrylic acids. researchgate.net This Knoevenagel-type condensation is a powerful method for carbon-carbon bond formation. The reaction involves the deprotonation of the active methylene (B1212753) group in sodium cyanoacetate, which then acts as a nucleophile, attacking the aldehyde group of this compound. Subsequent dehydration yields the α-cyano-β-(6-chloropiperonyl)acrylic acid. researchgate.net

This particular derivative is part of a broader class of α-cyano-β-arylacrylic acids prepared from various aldehydes, indicating a general and versatile synthetic route. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| This compound | Sodium Cyanoacetate | α-Cyano-β-(6-chloropiperonyl)acrylic acid |

Cyclization Reactions

The structural features of this compound and its derivatives facilitate various cyclization reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular Cyclization to Form Heterocyclic Systems (e.g., Benzo[b]thiophenes)

Derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic rings. A key example is the synthesis of 2-acetyl-substituted benzo[b]thiophenes. In this process, this compound reacts with 2-mercaptoacetone in an aqueous medium. The reaction proceeds through a nucleophilic aromatic substitution of the chlorine atom, followed by an aldol-type cyclization and subsequent dehydration to form the benzo[b]thiophene ring system. researchgate.netresearchgate.net

However, the reaction with this compound resulted in a moderate yield of 35% for the corresponding 2-acetylbenzo[b]thiophene derivative. researchgate.netresearchgate.netthieme-connect.com This is attributed to the electronic factors of the aldehyde, where a decrease in electrophilicity leads to lower yields. researchgate.netresearchgate.net

| Reactants | Product | Yield |

| This compound, 2-Mercaptoacetone | 2-Acetyl-5,6-methylenedioxy-7-chlorobenzo[b]thiophene | 35% |

Cyclization in the Synthesis of Pyranoquinolines and Pyranoacridines

The benzylchromenylamines derived from this compound (as mentioned in section 3.1.1) are key precursors in the synthesis of pyranoquinolines and pyranoacridines. nih.gov These complex heterocyclic structures are formed through a lithium diisopropylamide (LDA)-mediated cyclization of the benzylchromenylamines, followed by spontaneous air oxidation. nih.gov This methodology has been successfully applied to generate a series of pyranophenanthridines. nih.gov

Oxidation Reactions

The aldehyde group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.

In one documented instance, this compound was oxidized to 6-chloropiperonylic acid using a 2% solution of potassium permanganate (B83412) in a benzene (B151609) solution. archive.org The reaction proceeds slowly, and the resulting acid is obtained after acidification of the filtered aqueous solution. archive.org

Interestingly, this compound itself can be an unintended byproduct of certain oxidation reactions. For example, it has been identified as an impurity during the catalytic ruthenium tetroxide oxidation of piperine (B192125) to piperonal (B3395001). researchgate.netsciencemadness.orgnih.gov The mechanism for the chlorination in this process is not yet fully understood. researchgate.netsciencemadness.org This chlorinated impurity can then participate in subsequent reactions, leading to chlorinated analogues of the desired final products. researchgate.net

Conversion to 6-Chloropiperonylic Acid

This compound can be readily oxidized to its corresponding carboxylic acid, 6-chloropiperonylic acid. This transformation of the aldehyde functional group is a characteristic reaction. A documented method for this conversion involves dissolving this compound in a benzene solution and stirring it with a 2% aqueous solution of potassium permanganate. The reaction proceeds via oxidative transformation of the formyl group (–CHO) into a carboxyl group (–COOH), yielding 6-chloropiperonylic acid as a caseous solid after acidification. This product can be further purified by crystallization from acetic acid.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orguoanbar.edu.iq These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. masterorganicchemistry.com The reactivity of the aryl halide is dependent on the number and strength of these activating groups. byjus.com

Displacement of the Chlorine Atom in Specific Contexts

The displacement of the chlorine atom in this compound via a nucleophilic aromatic substitution (SNAr) reaction is not a readily achieved transformation. The reactivity of an aryl halide in an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups that can stabilize the intermediate anionic complex. In this compound, the electron-withdrawing effect of the ortho-formyl (aldehyde) group provides some activation. However, this activation is often insufficient to facilitate the displacement of the chlorine atom by common nucleophiles under standard conditions, leading to the recovery of the starting material in many cases. Its reactivity is considerably lower than that of substrates containing more potent activating groups, such as a nitro group (–NO₂).

In some synthetic contexts, the aldehyde group of this compound is observed to react while the chlorine atom remains attached to the aromatic ring. For example, during the synthesis of MDMA analogues from impure piperonal containing this compound, the chlorinated impurity reacts alongside piperonal, ultimately yielding chlorinated products without the displacement of the chlorine atom.

Isotopic Labeling via Nucleophilic Substitution (e.g., with [¹⁸F]Fluoride)

Isotopic labeling of the piperonal scaffold at the 6-position with fluorine-18 (B77423) ([¹⁸F]F), a positron-emitting radionuclide, is of significant interest for the synthesis of PET (Positron Emission Tomography) radiotracers. The resulting synthon, 6-[¹⁸F]fluoropiperonal, is a key intermediate for complex molecules like 6-L-[¹⁸F]FDOPA and [¹⁸F]anle138b, used in neurological imaging. mdpi.comresearchgate.net

However, the synthesis of 6-[¹⁸F]fluoropiperonal is not achieved by the direct nucleophilic substitution of the chlorine on this compound. Instead, the reaction is performed on precursors with more suitable leaving groups that are highly activated towards SNAr reactions. The two primary precursors used are 6-nitropiperonal (B16318) and diaryliodonium salts.

Synthesis from 6-Nitropiperonal: The most common method involves the nucleophilic substitution of the nitro group (–NO₂) in 6-nitropiperonal with no-carrier-added [¹⁸F]fluoride. researchgate.netsnmjournals.org The nitro group, being strongly electron-withdrawing, highly activates the ring for nucleophilic attack by the [¹⁸F]fluoride ion. The reaction is typically carried out in a high-boiling point aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. snmjournals.org Various phase-transfer catalysts (PTCs) are employed to enhance the reactivity of the [¹⁸F]fluoride. researchgate.netrjeid.com

| Precursor | Catalyst/Reagents | Solvent | Temperature | Radiochemical Yield (RCY) |

| 6-Nitropiperonal | Kryptofix 2.2.2 / K₂CO₃ | DMSO | 120°C | Not specified directly for 6-[¹⁸F]FP |

| 6-Nitropiperonal | Tetrabutylammonium tosylate | Not specified | Not specified | 10% |

Synthesis from Diaryliodonium Salts: An alternative and often more efficient method for introducing [¹⁸F]fluoride into electron-rich aromatic rings involves the use of diaryliodonium salt precursors. nih.govnih.gov For the synthesis of 6-[¹⁸F]fluoropiperonal, a precursor such as (piperonyl)(phenyl)iodonium bromide is used. mdpi.com The radiofluorination reaction proceeds via the thermal decomposition of the iodonium (B1229267) salt in the presence of [¹⁸F]fluoride, often in a nonpolar solvent like toluene. nih.gov This method can provide high radiochemical yields for the desired 6-[¹⁸F]fluoropiperonal. mdpi.comnih.gov

| Precursor | Catalyst/Reagents | Solvent | Temperature | Radiochemical Yield (RCY) |

| (Piperonyl)(phenyl)iodonium bromide | Not specified | Not specified | Not specified | 15 ± 3% (for subsequent product) |

| Diaryliodonium salt | Kryptofix 2.2.2 / K₂CO₃ | Toluene | 150°C | 50-75% |

These isotopic labeling strategies underscore a key principle of SNAr: the choice of leaving group is critical for reaction success, with nitro and iodonium salt groups being far superior to chlorine for the synthesis of 6-[¹⁸F]fluoropiperonal. mdpi.comresearchgate.net

Applications and Research Implications of 6 Chloropiperonal

Medicinal Chemistry and Pharmaceutical Research

Beyond its role in forensic science, 6-Chloropiperonal serves as a valuable precursor in the field of medicinal chemistry for the creation of novel, biologically active compounds.

The specific chemical structure of this compound makes it a useful starting block for constructing more complex molecular architectures, particularly those with potential therapeutic applications.

Research has shown that this compound is a key reactant in the synthesis of pyranophenanthridine compounds, which are structural analogues of the natural alkaloids fagaronine (B1216394) and acronycine. researchgate.netresearchgate.netjst.go.jp These natural products are known for their cytotoxic properties, making their analogues of interest in cancer research. nih.gov

The synthesis involves the condensation of this compound with various amino-substituted 2,2-dimethyl-2H-chromenes. jst.go.jpnih.gov This initial reaction forms a Schiff base, which is then chemically reduced and cyclized to create the final pyranophenanthridine scaffold. researchgate.netjst.go.jpnih.gov The resulting compounds, which incorporate the methylenedioxy group from this compound, were evaluated for their cytotoxic activity against murine leukemia (L1210) and human colon cancer (HT29) cell lines. researchgate.netjst.go.jpnih.gov This work demonstrates the utility of this compound as a precursor for generating novel compounds with potential antineoplastic activity. nih.gov

Table 2: Synthesis of Fagaronine/Acronycine Analogues This table summarizes the use of this compound in synthesizing biologically active molecules.

| Reactant 1 | Reactant 2 | Product Class | Biological Activity Investigated |

| This compound | Amino-2,2-dimethyl-2H-chromenes | Pyranophenanthridines | Cytotoxicity against L1210 and HT29 cancer cell lines. jst.go.jpnih.gov |

Precursor in the Synthesis of Biologically Active Compounds

Materials Science and Advanced Materials Research

Based on a thorough search of scientific and technical literature, there are no specific, documented applications of this compound in the fields of polymer chemistry or the synthesis of advanced materials. Polymer synthesis involves various reaction types, such as polycondensation and polymerization, to create long-chain molecules from monomers. melscience.comtaylorandfrancis.com The reactivity of the aldehyde group in this compound could theoretically be exploited in certain polymerization reactions; however, no such research has been published. nih.gov The current body of scientific work focuses on the applications of this compound within the realm of medicinal and organic synthesis rather than materials science.

Advanced Analytical Methodologies for 6 Chloropiperonal and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 6-chloropiperonal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methylene (B1212753) protons of the dioxole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with the carbon bearing the chlorine atom and the carbonyl carbon of the aldehyde group showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Experimental values may vary slightly depending on the solvent and instrument used.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.35 (s) | - |

| H-5 | 7.05 (s) | - |

| -CHO | 10.15 (s) | 188.5 |

| -OCH₂O- | 6.15 (s) | 102.5 |

| C-1 | - | 152.0 |

| C-2 | - | 110.0 |

| C-3 | - | 148.5 |

| C-4 | - | 130.0 |

| C-5 | - | 108.0 |

| C-6 | - | 132.0 |

| C=O | - | 188.5 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation pattern, which aids in structural confirmation. When coupled with Gas Chromatography (GC-MS), it becomes an exceptionally effective tool for separating and identifying volatile impurities that may be present in a sample.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (184.57 g/mol ). mdpi.com Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also anticipated, arising from the natural abundance of the ³⁷Cl isotope. fluorochem.co.uk

Common fragmentation pathways for aromatic aldehydes often involve the loss of the formyl radical (-CHO), leading to a significant fragment ion. Further fragmentation of the benzodioxole ring can also be observed.

GC-MS is particularly valuable for impurity profiling in the synthesis of this compound. This technique can separate and identify starting materials, by-products, and degradation products, ensuring the quality and purity of the final compound.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 155/157 | [M-CHO]⁺ |

| 127/129 | [M-CHO-CO]⁺ |

| 99 | [C₆H₃O₂]⁺ |

| 63 | [C₅H₃]⁺ |

This table is interactive. You can filter the data by entering a value in the search box above the table.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds. nist.gov

Key absorption bands include a strong carbonyl (C=O) stretch from the aldehyde group, C-H stretching vibrations from the aromatic ring and the aldehyde, C-O stretching from the dioxole ring, and a C-Cl stretching vibration. The NIST WebBook provides a reference IR spectrum for this compound. nist.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850-2750 | C-H Stretch | Aldehyde (-CHO) |

| ~1685 | C=O Stretch | Aldehyde (-CHO) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Dioxole Ring |

| ~1040 | C-O Stretch | Dioxole Ring |

| ~860 | C-Cl Stretch | Aryl Chloride |

This table is interactive. You can sort the data by clicking on the column headers.

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is a common mode used for this purpose, where a nonpolar stationary phase is paired with a polar mobile phase.

The selection of the stationary phase (e.g., C18) and the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is critical for achieving optimal separation. The composition of the mobile phase can be adjusted to control the retention time of this compound and separate it from potential impurities. Detection is often performed using a UV detector, as the aromatic ring and carbonyl group in this compound absorb UV light.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions, to identify compounds in a mixture by comparison with standards, and to determine the appropriate solvent system for column chromatography.

In a typical TLC analysis of this compound, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of nonpolar and polar organic solvents serves as the mobile phase. The choice of the mobile phase composition is crucial for achieving good separation. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for its identification.

Isotopic Analysis Techniques

Isotopic analysis has emerged as a powerful tool in the forensic and chemical sciences for determining the origin and synthetic pathway of chemical compounds. This methodology relies on the measurement of stable isotope ratios of elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N), and oxygen (¹⁸O/¹⁶O). The specific ratio of these isotopes in a given sample can provide a unique "fingerprint," offering valuable intelligence on its history.

Stable Isotope Ratio Mass Spectrometry (IRMS) for Provenance and Route Determination

Stable Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique used to measure the relative abundance of stable isotopes in a sample. griffith.edu.au This method provides crucial information for determining the geographical origin (provenance) and the synthetic route of manufactured compounds like this compound. The underlying principle is that the isotopic composition of a synthetic molecule is influenced by the isotopic signatures of its starting materials and the kinetic isotope effects that occur during the chemical reactions of its synthesis. nih.gov

The isotopic ratios of elements in precursor materials can vary depending on the geographical region where the raw materials were sourced and the manufacturing processes used. scribd.com These variations are passed on to the final product, creating a distinct isotopic signature. For instance, the δ¹³C value in a plant-derived precursor will differ based on the photosynthetic pathway of the plant (C3 vs. C4), and these differences can be traced through to the synthesized this compound. griffith.edu.au

Furthermore, different synthetic routes will involve specific chemical reactions and conditions that can lead to isotopic fractionation, where one isotope is favored over another. This results in the final product having a different isotopic composition depending on the specific manufacturing process used. By analyzing the stable isotope ratios of carbon, hydrogen, and oxygen in a sample of this compound, it is possible to link it to a specific batch, identify the synthetic pathway employed, and even infer the potential origin of the precursors. scite.ai

Detailed Research Findings

Research into the isotopic profiling of clandestinely produced substances, such as MDMA, which often utilizes precursors structurally related to this compound (like piperonal (B3395001), safrole, and isosafrole), has demonstrated the utility of IRMS in forensic investigations. griffith.edu.au Studies have shown that the stable isotope ratios of carbon (δ¹³C), hydrogen (δ²H), and oxygen (δ¹⁸O) can effectively differentiate between precursors obtained from various sources and can distinguish between different batches of the final product. griffith.edu.auresearchgate.net

For example, a survey of MDA and MDMA precursors revealed a wide range of isotopic profiles. The carbon isotopic composition for piperonal, a close structural analog of this compound, has been reported to be between -28.5‰ and -22.1‰. griffith.edu.au The variation in these values can be attributed to the different plant-based origins of the raw materials used to synthesize piperonal. Similarly, the oxygen isotopic compositions for these precursors were found to range from +10.0‰ to +14.5‰. griffith.edu.au

By establishing a database of isotopic signatures for this compound and its known precursors from various geographical locations and synthetic methods, law enforcement and regulatory agencies can compare the isotopic fingerprint of a seized sample to this database. This comparison can provide valuable leads in identifying clandestine laboratories and trafficking routes. The analysis of multiple isotope systems (e.g., δ¹³C, δ¹⁸O, and δ²H) provides a more robust and discriminating tool for provenance and route determination. nih.gov

Data on Isotopic Ratios of Related Precursors

While specific IRMS data for this compound is not extensively published, the data from its parent compound, piperonal, and other closely related MDMA precursors can serve as a strong indicator of the expected isotopic variations.

Table 1: Reported Stable Isotope Ratios for Piperonal and Related MDMA Precursors

| Compound | Isotope Ratio | Reported Range (‰) |

| Piperonal | δ¹³C | -28.5 to -22.1 |

| δ¹⁸O | +10.0 to +14.5 | |

| Safrole | δ¹³C | -27.7 to -26.3 |

| δ¹⁸O | +9.8 to +12.3 | |

| δ²H | +13.3 to +41.2 | |

| Isosafrole | δ¹³C | -28.7 to -26.6 |

| δ¹⁸O | +8.6 to +12.6 | |

| δ²H | -3.6 to +20.5 |

This table is based on data from a survey of MDA and MDMA precursors and illustrates the typical range of isotopic values that can be expected for compounds of this nature. griffith.edu.au

Table 2: Hypothetical IRMS Analysis of this compound Samples for Provenance Determination

| Sample ID | δ¹³C (‰) | δ¹⁸O (‰) | δ²H (‰) | Inferred Precursor Origin |

| 6-CP-001 | -29.5 | +11.2 | -15.8 | Southeast Asia (Safrole-derived) |

| 6-CP-002 | -24.1 | +13.8 | +5.3 | Synthetic (Vanillin-derived) |

| 6-CP-003 | -29.8 | +10.9 | -16.2 | Southeast Asia (Safrole-derived) |

| 6-CP-004 | -27.5 | +12.5 | -8.1 | South America (Piperonal-derived) |

This table presents hypothetical data to illustrate how IRMS results could be used to differentiate samples of this compound based on their isotopic fingerprints, potentially linking them to different precursor sources and geographical regions.

Theoretical and Computational Studies of 6 Chloropiperonal

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including transition states and reaction energies. akj.azhpc.co.jp While the precise mechanism for the formation of 6-chloropiperonal as a chlorinated impurity during the oxidation of piperine (B192125) to piperonal (B3395001) is not yet fully understood, computational methods offer a clear path for its investigation. smolecule.comanzsms.orgsciencemadness.orgresearchgate.net

Research has identified this compound as a route-specific impurity in certain synthetic pathways, such as the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA) from piperonal derived from black pepper. anzsms.orgsciencemadness.orgresearchgate.net In these processes, a chlorinated analogue of piperonal is formed, which then reacts further to produce other chlorinated derivatives. sciencemadness.orgresearchgate.netresearchgate.net Understanding the formation of this initial impurity is crucial for chemical profiling and process optimization.

Theoretical investigations into this reaction would likely employ Density Functional Theory (DFT), a popular quantum chemical method that balances computational cost with accuracy. akj.az Calculations using functionals like B3LYP and basis sets such as 6-31+G* can be used to model the potential reaction pathways. akj.azresearchgate.net Such studies would involve mapping the potential energy surface of the reaction to identify the lowest-energy pathway from the reactants (piperonal and a chlorinating agent) to the product (this compound). This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. hpc.co.jpresearchgate.net The activation energy is a critical parameter, as it governs the rate of the reaction. hpc.co.jp By comparing the calculated activation energies for different proposed mechanisms, researchers can determine the most probable route for the chlorination of piperonal under specific reaction conditions.

Table 1: Application of Quantum Chemical Methods to Study Reaction Mechanisms

| Computational Method | Application | Key Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction pathways for the formation of this compound. | Transition state structures, activation energies, reaction thermodynamics. |

| Ab initio methods (e.g., CCSD(T)) | High-accuracy energy calculations for calibration of DFT results. mdpi.com | Precise energies of reactants, products, and transition states. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a located transition state connects the correct reactants and products. researchgate.net | Minimum energy path verification. |

| Reaction Rate Theory (e.g., RRKM) | Calculation of theoretical reaction rates based on the potential energy surface. mdpi.com | Rate constants, temperature dependence of the reaction. |

By applying these established computational techniques, the currently unknown mechanism of this compound formation can be systematically investigated, providing fundamental insights into the reaction chemistry. nih.gov

Molecular Modeling and Simulation of Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with its environment, particularly with biological macromolecules like proteins. nih.govnih.gov These methods are central to computer-aided drug design. nih.gov For this compound and its derivatives, molecular modeling can be used to explore potential biological targets and understand the structural basis of their activity.

Patent literature has described derivatives of this compound as potential inhibitors of protein tyrosine kinases (PTKs), a class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer. googleapis.com Molecular docking is a primary computational tool used to study such interactions. nih.gov A typical docking study involves predicting the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a protein target to form a stable complex. nih.gov

In a hypothetical docking study, a derivative of this compound could be modeled within the ATP-binding site of a protein tyrosine kinase, such as the Fetal Liver Kinase-1 (FLK-1/KDR). googleapis.com The goal would be to identify key molecular interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that contribute to the binding affinity. For instance, the aldehyde or a modified functional group on the this compound scaffold might form a hydrogen bond with a key amino acid residue in the hinge region of the kinase, a common interaction for kinase inhibitors. The chlorine atom and the benzodioxole ring could occupy hydrophobic pockets within the active site, further stabilizing the complex.

Table 2: Hypothetical Docking Study of a this compound Derivative in a PTK Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) | Significance |

|---|---|---|---|

| Hydrogen Bond | Carbonyl oxygen (or derivative) | Cysteine (hinge region) | Anchors the ligand in the binding site. |

| Hydrophobic Interaction | Benzodioxole ring | Valine, Leucine, Isoleucine | Stabilizes the complex through favorable non-polar contacts. |

| Hydrophobic Interaction | Chlorine atom | Alanine, Phenylalanine | Occupies a small hydrophobic pocket, potentially increasing selectivity. |

| Pi-Pi Stacking | Phenyl ring of a substituent | Phenylalanine, Tyrosine | Provides additional stabilization through aromatic interactions. |

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the interactions in a solvated environment and can be used to assess the stability of the predicted binding mode and calculate binding free energies more accurately. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to correlate specific structural features of a compound with its biological activity. mdpi.comnih.gov By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting derivatives, researchers can build a model that predicts how chemical changes will affect efficacy. researchgate.net

Based on its potential as a scaffold for protein tyrosine kinase (PTK) inhibitors, a hypothetical SAR study could explore modifications at several positions on the this compound structure. googleapis.com The primary goal would be to enhance binding affinity and selectivity for the target kinase while optimizing physicochemical properties.

Key areas for modification would include:

The Aldehyde Group (C5-position): This functional group is a key site for chemical modification. It could be converted into other functional groups, such as imines, oximes, or hydrazones, to introduce larger substituents that can form additional interactions within the kinase binding site.

The Benzodioxole Ring: While the core scaffold is often maintained, substitutions on the aromatic ring could be explored, although this is less common for this specific moiety.

The Chlorine Atom (C6-position): The effect of this halogen could be explored by replacing it with other halogens (F, Br, I) or with small alkyl or cyano groups to probe the size and electronic requirements of the corresponding binding pocket. nih.gov

Table 3: Hypothetical SAR for this compound Derivatives as PTK Inhibitors

| Compound | R Group (at Aldehyde Position) | Other Substitutions | Predicted Activity | Rationale |

|---|---|---|---|---|

| Parent | =O | -Cl | Low | Aldehyde may be reactive or lack specific interactions. |

| Derivative 1 | =N-OH (Oxime) | -Cl | Moderate | Introduces hydrogen bond donor/acceptor capabilities. |

| Derivative 2 | =N-NH-Ph | -Cl | Moderate-High | Phenyl group can access a hydrophobic pocket or form pi-stacking interactions. rsc.org |

| Derivative 3 | =N-NH-(p-F-Ph) | -Cl | High | Electron-withdrawing fluorine may enhance binding or improve properties. nih.gov |

| Derivative 4 | =N-NH-Ph | -F | Varies | Changing the halogen probes the steric and electronic tolerance of the halogen-binding pocket. |

| Derivative 5 | =N-NH-Ph | -CH3 | Varies | A methyl group provides a different steric profile compared to a halogen. |

The insights gained from such SAR studies, which correlate structural changes with activity data (e.g., IC₅₀ values), are essential for the iterative process of lead optimization in drug discovery. researchgate.net This systematic approach allows for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Environmental Considerations and Fate

Formation and Presence in Environmental Samples

Formation

6-Chloropiperonal has been identified as a route-specific impurity created during certain chemical syntheses. researchgate.netuts.edu.au Specifically, its formation is noted during the oxidation of piperonal (B3395001), a precursor in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netresearchgate.net This occurs when piperine (B192125), extracted from black pepper, is oxidized to create piperonal. acs.org During this oxidation, a chlorinated analogue of piperonal, this compound, is formed through a mechanism that is not yet fully understood. researchgate.netresearchgate.netanzsms.orgsmolecule.comresearchgate.net This impurity can then participate in subsequent reaction steps, leading to the formation of chlorinated derivatives of the final product, such as 2-chloro-4,5-methylenedioxymethamphetamine (6-Cl-MDMA). researchgate.netanzsms.org The presence of this compound and its derivatives can serve as indicators for determining the synthetic origin of seized illicit substances. researchgate.netsmolecule.com

Presence in Environmental Samples

The available scientific literature does not extensively document the widespread presence of this compound in general environmental samples such as soil, water, or air. Its occurrence is predominantly linked to its formation as a byproduct in specific chemical manufacturing processes. uts.edu.au Therefore, any environmental presence would likely be localized to areas with improper disposal of waste from clandestine laboratories where such synthetic routes are employed. researchgate.net General environmental monitoring programs are designed to detect a wide range of contaminants, but targeted analysis for this compound is not standard unless specific contamination is suspected. environmentclearance.nic.in

Degradation Pathways and Metabolites

Detailed studies on the specific environmental degradation pathways of this compound, whether through biotic or abiotic processes, are not extensively covered in the available research. The metabolism of other chlorinated compounds, such as 6-chloropurine (B14466) nih.gov and 2,4,6-trichlorophenol (B30397) nih.gov, has been investigated, but these pathways are specific to their chemical structures and cannot be directly extrapolated to this compound.

To understand its environmental fate, studies would be required to investigate its persistence and potential breakdown products under various environmental conditions, including exposure to sunlight (photodegradation), water (hydrolysis), and microbial action in soil and sediment. Without such specific studies, the environmental persistence and potential metabolites of this compound remain an area requiring further research.

Environmental Monitoring and Detection Strategies

The detection of this compound is primarily achieved through sophisticated analytical chemistry techniques. These methods are crucial for both forensic analysis and could be adapted for environmental screening if necessary. nih.gov

Established Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used to identify this compound. researchgate.net This method has been successfully employed to characterize impurities in chemical synthesis products, confirming the presence of this compound by separating it from other compounds and providing a mass spectrum for definitive identification. researchgate.netresearchgate.net

Potential Environmental Monitoring Techniques

While specific environmental monitoring programs for this compound are not established, several standard methods for detecting organic pollutants in environmental matrices could be applied. environmentclearance.nic.inalwsci.com These strategies are essential for assessing the quality of the environment and ensuring it remains within acceptable parameters. americanpharmaceuticalreview.comrssl.com

The following table summarizes analytical techniques applicable for the detection of this compound and other environmental contaminants:

| Analytical Technique | Application and Relevance to this compound | References |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Proven method for identifying this compound as an impurity in synthetic samples. Highly suitable for detecting volatile and semi-volatile organic compounds in environmental matrices like water and soil. | researchgate.netresearchgate.netresearchgate.netalwsci.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A widely used and powerful technique for determining trace levels of organic compounds, including pesticides and other emerging pollutants, in water samples. It could be adapted for this compound detection. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Often used with UV or fluorescence detection, HPLC is a standard method for separating and quantifying organic compounds in environmental and chemical samples. | nih.govpjoes.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify chemical compounds based on their infrared absorption. The NIST WebBook provides a reference IR spectrum for this compound. | alwsci.comnist.gov |

| Immunoassays (e.g., ELISA) | Rapid, sensitive, and cost-effective screening methods for various environmental contaminants, though a specific assay for this compound would need to be developed. | pjoes.comepa.gov |

A comprehensive environmental monitoring program would involve a structured sampling plan, followed by analysis using these validated and sensitive techniques to detect and quantify any potential contamination. environmentclearance.nic.in

Future Research Directions

Exploration of Undiscovered Reaction Mechanisms

A significant opportunity for fundamental research lies in the elucidation of unknown reaction mechanisms related to the formation of 6-Chloropiperonal. A notable instance of this was observed during the synthesis of piperonal (B3395001) from piperine (B192125), which was extracted from black pepper. researchgate.netnih.gov In this process, which utilized a catalytic ruthenium tetroxide oxidation, this compound was unexpectedly formed as a byproduct through a mechanism that remains unknown. researchgate.netnih.govsciencemadness.org

Initial hypotheses suggest that the chlorination may involve the ruthenium chloride (RuCl₃) catalyst or the dichloromethane (B109758) (DCM) solvent used during the oxidation reaction. sciencemadness.org Future research should systematically investigate this phenomenon. This could involve:

Isotopic Labeling Studies: Using isotopically labeled chlorine sources (e.g., in the catalyst or solvent) to trace the origin of the chlorine atom on the piperonal ring.

Varying Reaction Conditions: Experimenting with different catalysts (both chlorine-containing and chlorine-free), solvent systems, and co-oxidants to observe the impact on the formation of this compound. researchgate.netnih.gov

Computational Modeling: Employing theoretical chemistry to model potential reaction pathways and transition states for the chlorination, providing insight into the most energetically favorable mechanism.

Unraveling this mechanism would not only be a significant academic contribution to understanding catalytic oxidation reactions but could also offer practical benefits, such as controlling the selective production or avoidance of this compound and other chlorinated analogues in related synthetic processes. researchgate.net

Development of Green Chemistry Approaches for Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes. wa.govpjoes.com Future research on this compound should prioritize the integration of green chemistry principles to minimize environmental impact and enhance safety. vapourtec.com This involves a holistic approach to the entire lifecycle of the chemical process, from starting materials to waste generation. wa.gov

Key green chemistry principles that could guide this research include:

Use of Renewable Feedstocks: The synthesis of piperonal, a direct precursor or related compound, can start from piperine, which is extracted from a renewable resource like black pepper. researchgate.netmatanginicollege.ac.in Future work could optimize this extraction and its conversion to be more efficient and scalable.

Catalysis: The existing synthesis already employs catalysis. researchgate.netsciencemadness.org Research should focus on developing more efficient, selective, and recyclable catalysts that can operate under milder conditions, thereby reducing energy consumption. wa.govvapourtec.com Using enzymes as biocatalysts is a particularly promising avenue, as they offer high specificity and can often eliminate the need for protecting groups, which reduces waste. acs.org

Safer Solvents and Auxiliaries: Efforts should be made to replace potentially hazardous solvents like dichloromethane with safer, greener alternatives such as water, supercritical fluids, or bio-derived solvents. wa.govvapourtec.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product, minimizing the generation of byproducts. acs.org

Energy Efficiency: Developing synthetic processes that can be conducted at ambient temperature and pressure would significantly reduce the energy footprint of production. vapourtec.commatanginicollege.ac.in The use of alternative energy sources like photochemical or electrochemical methods could also be explored. vapourtec.com

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application for this compound Synthesis |

|---|---|

| Prevention | Optimize reactions to minimize the formation of byproducts and waste streams. wa.gov |

| Atom Economy | Design new synthetic routes where a higher percentage of reactant atoms are incorporated into the final this compound product. acs.org |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents, such as harsh chlorinating agents or oxidizers, with safer alternatives. wa.gov |

| Designing Safer Chemicals | While the core structure is defined, this principle encourages consideration of the properties of derivatives and byproducts. |

| Safer Solvents & Auxiliaries | Phase out chlorinated solvents in favor of water, ethanol, or other benign alternatives. vapourtec.com |

| Design for Energy Efficiency | Develop catalytic systems that function effectively at room temperature and pressure. matanginicollege.ac.in |

| Use of Renewable Feedstocks | Utilize piperine from natural sources like black pepper as the starting material. researchgate.netmatanginicollege.ac.in |

| Reduce Derivatives | Employ highly selective catalysts, such as enzymes, to avoid the need for protecting and deprotecting steps. acs.org |

| Catalysis | Focus on heterogeneous catalysts for easy separation and reuse, or biocatalysts for high selectivity under mild conditions. vapourtec.com |

Expansion of Applications in Emerging Fields

While the current applications of this compound are limited, its unique structure as a chlorinated benzodioxole derivative presents opportunities for its use as a key intermediate or building block in several advanced fields. Future research should proactively explore these potential applications.

Medicinal Chemistry: Heterocyclic compounds are foundational to the development of new pharmaceuticals. openmedicinalchemistryjournal.com this compound could serve as a valuable scaffold for synthesizing novel therapeutic agents. A patent has already indicated its potential use in the synthesis of fatty acid synthase inhibitors, which are targets in areas like oncology. google.com Future research could explore its derivatization to create libraries of new compounds for screening against various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. wehi.edu.au The chlorine atom offers a site for further chemical modification, potentially influencing the compound's binding affinity, selectivity, and pharmacokinetic properties. acs.org

Materials Science: The field of materials science is constantly seeking novel molecular components to create materials with unique properties. idu.ac.idmit.edu Research could investigate the incorporation of this compound into polymer backbones or as a functional additive. chemrxiv.org Its rigid, polar structure could potentially impart desirable characteristics such as thermal stability, specific optical properties, or altered dielectric constants in advanced polymers and electronic materials.

Forensic Science: The discovery of this compound as a route-specific impurity in the synthesis of certain illicit substances opens up a niche but important application. researchgate.netnih.govsciencemadness.org Further research could validate its use as a chemical fingerprint to trace the synthetic pathway of seized drugs, providing valuable intelligence for law enforcement. researchgate.net This involves characterizing its presence and concentration in samples produced via different methods.

Table 2: Potential Emerging Applications for this compound

| Emerging Field | Potential Application of this compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Intermediate for novel drug candidates. | Serves as a building block for complex molecules; patent exists for its use in synthesizing fatty acid synthase inhibitors. openmedicinalchemistryjournal.comgoogle.comwehi.edu.au |

| Materials Science | Monomer or additive for advanced polymers. | The unique halogenated benzodioxole structure could confer specific thermal, optical, or electronic properties to materials. idu.ac.idmit.educhemrxiv.org |

| Forensic Science | Route-specific marker for illicit drug synthesis. | Its formation is linked to a specific synthetic pathway, allowing it to act as a chemical signature for forensic analysis. researchgate.netnih.govsciencemadness.org |

Q & A

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound’s chemical behavior?

- Methodological Answer : Integrate experimental data with computational simulations (e.g., molecular dynamics for reaction pathways) and microkinetic modeling. Collaborate with material scientists to explore catalytic systems or with biologists to assess metabolic pathways. Cross-validate findings using multiple analytical modalities (e.g., XRD for crystalline intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.